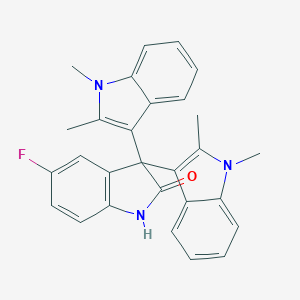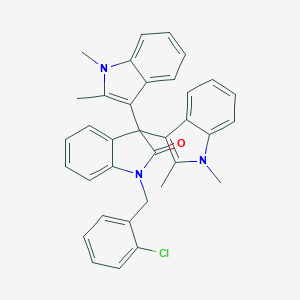![molecular formula C20H16ClNOS2 B307474 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307474.png)
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promising results in various research studies.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, including:
1. Anticancer activity: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been shown to exhibit potent antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.
2. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various bacteria and fungi, leading to their elimination.
3. Reduction of inflammation: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activity, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain experimental conditions.
Orientations Futures
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. In-depth studies of the mechanism of action of this compound to identify its molecular targets and signaling pathways.
3. Development of new formulations of this compound to improve its solubility and stability.
4. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
5. Studies to investigate the potential use of this compound in combination with other drugs or therapies to enhance its biological activity.
In conclusion, 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one can be achieved through a multistep reaction starting from 2-chlorobenzyl chloride and thiourea. The reaction involves the formation of an intermediate, which is then reacted with 2-methyl-3-phenyl-2-propen-1-ol to yield the final product.
Propriétés
Nom du produit |
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one |
|---|---|
Formule moléculaire |
C20H16ClNOS2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H16ClNOS2/c1-14(11-15-7-3-2-4-8-15)12-18-19(23)25-20(22-18)24-13-16-9-5-6-10-17(16)21/h2-12H,13H2,1H3/b14-11+,18-12- |
Clé InChI |
NVWXUGMSOZSZRF-UJUKKVGJSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)
